molecular formula C21H32N2O2 B11008681 1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

Cat. No.: B11008681
M. Wt: 344.5 g/mol
InChI Key: UWJIZZKSAFJHHX-UHFFFAOYSA-N
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Description

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE is a complex organic compound with a unique structure that combines elements of isoquinoline and pyrrole

Preparation Methods

The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and isoquinoline moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar compounds include other isoquinoline and pyrrole derivatives. Compared to these, 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)ethanone

InChI

InChI=1S/C21H32N2O2/c24-19(22-15-12-21(25)11-5-2-8-18(21)17-22)16-20(9-3-1-4-10-20)23-13-6-7-14-23/h6-7,13-14,18,25H,1-5,8-12,15-17H2

InChI Key

UWJIZZKSAFJHHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCC3(CCCCC3C2)O)N4C=CC=C4

Origin of Product

United States

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